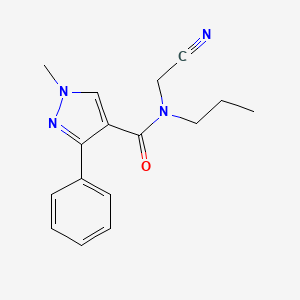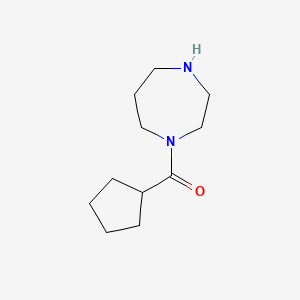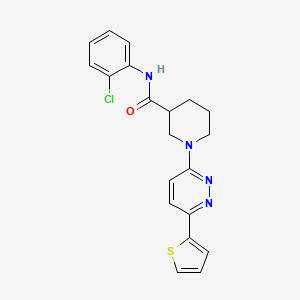
6-chloro-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, also known as CQ, is an organic compound with a broad range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 254.6 g/mol. CQ is a derivative of quinazolinone, a heterocyclic compound with two nitrogen atoms in the ring structure. It is a versatile compound that has been used in numerous studies for its unique properties and structure.
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. They can act on various cellular targets and are known to inhibit the proliferation of cancer cells. The specific structure of 6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one could be explored for its potential to act against certain types of cancer cells, especially considering its increased lipophilicity which enhances cell membrane permeability .
Antimicrobial Activity
The antimicrobial potential of quinazolinone compounds is well-documented. They exhibit activity against a range of bacteria and fungi. Research could focus on the effectiveness of 6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one against multi-drug resistant strains, which is a growing concern in public health .
Antitubercular Activity
Quinazolinones have shown promise as antitubercular agents. Given the structure of 6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one, it could be investigated for its efficacy in combating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Antifungal Applications
Fungal infections pose significant challenges due to the limited number of effective antifungal drugs. The quinazolinone core structure has been associated with antifungal activity, and the specific chloro and hydroxy substitutions on the compound may offer new avenues for antifungal drug development .
Enzyme Inhibition
Quinazolinones are known to inhibit various important enzymes, which can be therapeutic in conditions like inflammation and cancer. The particular substitutions in 6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one make it a candidate for studying its interaction with enzymes such as cyclooxygenase-2 and kinases .
Neuroprotective Effects
Some quinazolinone derivatives exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases. Research into 6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one could explore its potential to protect neuronal cells against damage or degeneration .
Anti-inflammatory Properties
The anti-inflammatory properties of quinazolinones are attributed to their enzyme inhibition capabilities. The compound could be assessed for its ability to reduce inflammation in various disease models, potentially leading to new anti-inflammatory medications .
Agricultural Chemistry
Beyond medicinal chemistry, quinazolinone derivatives find applications in agricultural chemistry, such as pest control and plant growth regulation. The specific biological activities of 6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one could be harnessed for developing new agrochemicals .
Propiedades
IUPAC Name |
6-chloro-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-3-1-2-8(6-9)13-17-12-5-4-10(16)7-11(12)14(19)18(13)20/h1-7,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMJIDQCCLHTHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2363140.png)
![2-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2363141.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile](/img/structure/B2363145.png)
![methyl 3-carbamoyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2363146.png)

![N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2363150.png)
![2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2363151.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2363155.png)

![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2363160.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2363161.png)